
coenzyme A
Overview
Description
Coenzyme A (CoA) is a central metabolic coenzyme essential for acyl group transfer and activation in key biochemical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and cholesterol biosynthesis . Structurally, CoA consists of three components: (1) a pantothenate (vitamin B5) backbone, (2) an adenosine-3',5'-bisphosphate group, and (3) a phosphopantetheine arm terminating in a reactive thiol (-SH) group. This thiol group forms thioester bonds with carboxylic acids (e.g., acetyl-CoA), enabling their participation in biosynthetic and catabolic reactions .
CoA biosynthesis occurs in five enzymatic steps starting from pantothenate, cysteine, and ATP. Its cellular concentration is tightly regulated, with deficiencies linked to metabolic disorders such as neurodegeneration and cardiomyopathy . Analytical methods like HPLC and LC-MS/MS are widely used to quantify CoA and its derivatives in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine . The synthesis involves several steps: phosphorylation of pantothenate, joining with cysteine, decarboxylation, joining with adenosine, and phosphorylation again to yield this compound .
Industrial Production Methods: In vitro production of this compound can be achieved using recombinant thermophilic enzymes, which are designed to be insensitive to feedback inhibition by this compound . This method involves the use of type III pantothenate kinase from Thermus thermophilus and a statistical approach to determine the enzyme loading ratio to maximize this compound production .
Chemical Reactions Analysis
Thioester Bond Formation and Acyl Group Activation
CoA’s reactive thiol (-SH) group forms thioester bonds with carboxylic acids, creating acyl-CoA derivatives (e.g., acetyl-CoA, palmitoyl-CoA). This reaction is ATP-dependent and catalyzed by acyl-CoA synthetases:
Key Features :
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Energy Rich : The thioester bond ( ≈ -34.3 kJ/mol) drives thermodynamically unfavorable reactions .
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Versatility : Acyl-CoA derivatives serve as substrates for fatty acid oxidation, synthesis, and post-translational modifications .
Reaction Type | Enzyme | Substrate | Product | Reference |
---|---|---|---|---|
Acetyl-CoA formation | Acetyl-CoA synthetase | Acetate + CoA | Acetyl-CoA | |
Fatty acid activation | Long-chain acyl-CoA synthetase | Palmitate + CoA | Palmitoyl-CoA |
Citric Acid Cycle (TCA Cycle)
Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, catalyzed by citrate synthase:
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Regulation : Acetyl-CoA allosterically activates pyruvate dehydrogenase, linking glycolysis to the TCA cycle .
Fatty Acid Metabolism
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β-Oxidation : Acyl-CoA derivatives undergo sequential dehydrogenation, hydration, and thiolysis to yield acetyl-CoA .
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Synthesis : Malonyl-CoA (a CoA derivative) donates two-carbon units during fatty acid elongation .
Key Enzyme : Carnitine palmitoyltransferase 1 (CPT1), which transports long-chain acyl-CoA into mitochondria .
Redox Regulation and Antioxidant Functions
CoA modulates redox balance via protein CoAlation , a post-translational modification where CoA forms mixed disulfides with cysteine residues under oxidative stress .
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Mechanism :
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Functional Impact : Inhibits enzymes like GAPDH and peroxiredoxin 5, protecting against irreversible oxidation .
Redox-Sensitive Reactions :
Clinical and Pharmacological Relevance
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HMG-CoA Reductase : Catalyzes mevalonate synthesis, a cholesterol precursor. Statins inhibit this enzyme, reducing CoA-dependent isoprenoid synthesis .
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CoA Quantification : HPLC methods with fluorescence detection enable pmol-level measurement of CoA and acetyl-CoA in biological samples .
Pathological Links : Dysregulated CoA levels correlate with cancer, neurodegeneration, and metabolic disorders .
This synthesis underscores CoA’s indispensable role in cellular chemistry, bridging energy metabolism, redox signaling, and disease mechanisms. Its multifaceted reactivity ensures its prominence in both foundational biochemistry and therapeutic research.
Scientific Research Applications
Metabolic Regulation
CoA is crucial for regulating metabolic pathways. It acts as a substrate for acylation reactions, facilitating the transfer of acyl groups to various substrates. This function is vital for energy production and biosynthesis of macromolecules. For instance, acetyl-CoA is a central metabolite that links carbohydrate and lipid metabolism .
Protein Modification
Recent studies have highlighted CoA's role in post-translational modifications through a process known as protein CoAlation. This reversible modification affects protein function and stability under oxidative stress conditions. Research has identified over 2,000 proteins that undergo CoAlation, impacting cellular metabolism and stress responses .
Nitric Oxide Regulation
CoA has been discovered to play a significant role in regulating nitric oxide (NO) function within cells. This regulation is essential for maintaining cellular energy homeostasis and influencing pathways related to diseases such as cancer and cardiovascular disorders. New enzymes that modulate this compound-driven nitrosylation have been identified, indicating potential therapeutic targets .
Case Study 1: CoA in Cancer Metabolism
Research has shown that altered levels of CoA can influence cancer cell metabolism. A study demonstrated that increasing CoA levels through the overexpression of PanK1β resulted in inhibited growth of cancer cells, suggesting that manipulating CoA levels could be a strategy for cancer treatment .
Case Study 2: Neurodegenerative Diseases
In neurodegenerative diseases like Alzheimer’s, dysregulation of CoA metabolism has been implicated. Changes in CoA concentrations affect lipid metabolism and mitochondrial function, contributing to disease progression. Understanding these mechanisms may lead to novel therapeutic approaches targeting CoA pathways .
Data Table: Functions of this compound
Function | Description | Implications |
---|---|---|
Fatty Acid Metabolism | Facilitates the synthesis and oxidation of fatty acids | Essential for energy production and membrane biosynthesis |
Protein Acylation | Acts as a substrate for acylation reactions | Modulates protein function and stability |
Nitric Oxide Signaling | Regulates NO-mediated signaling pathways | Influences cellular energy production and disease mechanisms |
Biosynthesis | Involved in synthesizing cholesterol, heme, and other biomolecules | Critical for maintaining cellular homeostasis |
Mechanism of Action
Coenzyme A functions as an acyl group carrier, reacting with carboxylic acids to form thioesters . It assists in transferring fatty acids from the cytoplasm to mitochondria . This compound also plays a key role in regulating cellular energy metabolism by modulating substrate/product concentrations, enzyme activity, and gene expression through acetylation/deacetylation of histone factors .
Comparison with Similar Compounds
Coenzyme A shares functional and structural similarities with other coenzymes involved in energy metabolism, redox reactions, and methyl group transfers. Below is a detailed comparison:
Structural and Functional Comparison
Compound | Chemical Structure | Primary Function | Key Pathways | Organism/Source |
---|---|---|---|---|
This compound | Pantothenate + adenosine-3',5'-bisphosphate + phosphopantetheine thiol | Acyl group activation and transfer | TCA cycle, fatty acid synthesis, ketogenesis | Ubiquitous in eukaryotes and bacteria |
Coenzyme Q10 | Benzoquinone ring + 10 isoprenoid units | Electron transport in ETC; antioxidant | Mitochondrial respiration, oxidative stress response | Eukaryotes (synthesized endogenously) |
Coenzyme M | 2-Mercaptoethanesulfonate (HS-CH₂CH₂-SO₃⁻) | Methyl group carrier in methanogenesis | Methane production from CO₂/CH₃OH | Methanogenic archaea (e.g., Methanosarcina) |
Lipoic Acid | Cyclic disulfide with octanoic acid chain | Acyl group transfer; antioxidant | Oxidative decarboxylation of α-keto acids | Eukaryotes and bacteria |
Methanopterin | Pterin derivative with side chains | C1 carrier in methanogenesis and methyltransferase reactions | Methane biosynthesis | Methanogens (e.g., Methanobacterium) |
Key Research Findings
Coenzyme Q10 (CoQ10)
- Role in Energy Metabolism : CoQ10 shuttles electrons between complexes I/II and III in the electron transport chain (ETC), critical for ATP synthesis . Unlike CoA, it lacks acyl-transfer activity but serves as a lipid-soluble antioxidant, mitigating oxidative damage in mitochondria .
- Therapeutic Applications: Clinical trials demonstrate CoQ10 supplementation (1200 mg/day) slows Parkinson’s disease progression by improving mitochondrial function . Its safety and bioavailability vary with formulation (e.g., ubiquinone vs. ubiquinol) .
Coenzyme M (HS-CoM)
- Methanogenesis: Coenzyme M is specific to archaeal methane production. Methyl-coenzyme M reductase (MCR) catalyzes the final step, reducing methyl-CoM to methane using coenzyme B (HS-CoB) as a co-substrate . Structural studies reveal MCR’s nickel-containing active site, which distinguishes it from CoA-dependent enzymes .
Lipoic Acid
- Functional Overlap with CoA : Like CoA, lipoic acid transfers acyl groups during oxidative decarboxylation of pyruvate and α-ketoglutarate. However, it operates as a covalently bound prosthetic group in enzyme complexes (e.g., pyruvate dehydrogenase), whereas CoA is a diffusible cofactor .
Methanopterin
- C1 Metabolism: Methanopterin and its derivatives (e.g., tetrahydromethanopterin) mediate methyl group transfers in methanogens. It is functionally analogous to tetrahydrofolate in eukaryotes but structurally distinct due to its pterin and side-chain modifications .
Comparative Data Table: Biochemical Roles
Q & A
Basic Research Questions
Q. What are the standard methodological approaches for quantifying coenzyme A levels in cellular samples?
Quantification of CoA and its derivatives (e.g., acetyl-CoA, malonyl-CoA) typically involves liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity. Key steps include:
- Sample preparation : Rapid quenching of metabolism (e.g., using cold methanol), followed by extraction with acidic solvents to stabilize thioesters .
- LC-MS parameters : Reverse-phase chromatography (C18 column) paired with electrospray ionization (ESI) in positive ion mode. Quantification via stable isotope-labeled internal standards (e.g., deuterated acetyl-CoA) improves accuracy .
- Validation : Calibration curves must account for matrix effects, and recovery rates should exceed 80% to ensure reliability .
Q. How can researchers experimentally validate CoA biosynthesis pathways in novel organisms?
- Gene knockout/knockdown : Use CRISPR-Cas9 to disrupt pantothenate kinase (PanK) or other CoA biosynthesis genes, then measure CoA depletion via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) assays .
- Isotopic tracing : Feed cells with -labeled pantothenic acid and track incorporation into CoA using LC-MS .
- Enzyme activity assays : Measure phosphopantothenoylcysteine synthetase activity via NADH-coupled reactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in CoA’s role across metabolic studies (e.g., lipid synthesis vs. oxidation)?
- Contextual analysis : Control for tissue-specific CoA pools (e.g., hepatic vs. cardiac tissue) and nutrient states (fasted vs. fed) .
- Dynamic assays : Use time-resolved metabolomics to distinguish acute vs. chronic CoA effects. For example, pulse-chase -glucose experiments can reveal flux through acetyl-CoA-dependent pathways .
- Statistical reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like sample size and experimental design .
Q. What are the best practices for designing experiments investigating CoA’s regulatory role in post-translational modifications (e.g., protein acetylation)?
- Compartmentalization : Isolate mitochondrial and cytosolic CoA pools via subcellular fractionation, as compartment-specific concentrations dictate acetylation outcomes .
- Inhibitor controls : Use CoA biosynthesis inhibitors (e.g., pantothenate kinase inhibitors) to decouple CoA availability from other metabolic variables .
- Multi-omics integration : Pair acetyl-CoA measurements with proteomic profiling of lysine acetylation sites to establish direct correlations .
Q. How can researchers address challenges in measuring CoA’s dynamic range during rapid metabolic shifts (e.g., hypoxia)?
- Real-time monitoring : Employ fluorescent biosensors (e.g., ATeam probes) for live-cell imaging of ATP:CoA ratios .
- High-frequency sampling : Use automated bioreactors to collect samples at ≤30-second intervals during hypoxia induction, paired with rapid LC-MS workflows .
- Data normalization : Express CoA levels relative to total protein content or cell count to mitigate dilution effects from rapid cell division .
Q. Methodological Troubleshooting
Q. What steps ensure reproducibility in CoA-related experiments, particularly in animal models?
- Ethical standardization : Obtain ethics committee approval for animal protocols, specifying CoA supplementation doses and administration routes (e.g., intraperitoneal vs. oral) .
- Dietary controls : Standardize chow composition (e.g., pantothenate content) to minimize variability in endogenous CoA synthesis .
- Blinded analysis : Use third-party labs for LC-MS quantification to avoid observer bias .
Q. How can researchers mitigate cross-talk between CoA and analogous metabolites (e.g., acyl carrier protein) in assays?
- Chromatographic separation : Optimize gradient elution protocols to resolve CoA from structurally similar thiols (e.g., glutathione) .
- Enzymatic specificity : Validate antibodies or probes for CoA-specific detection (e.g., anti-CoA Western blot cross-reactivity tests) .
- Negative controls : Include samples from CoA-deficient mutants to confirm signal specificity .
Q. Data Analysis & Interpretation
Q. What statistical methods are optimal for analyzing CoA’s dose-response effects in enzyme kinetics?
- Nonlinear regression : Fit data to Michaelis-Menten models using software like GraphPad Prism, reporting and with 95% confidence intervals .
- Error propagation : Use Monte Carlo simulations to account for uncertainty in substrate and CoA concentrations .
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle CoA’s effects from confounding variables (e.g., pH, temperature) .
Q. How should researchers handle conflicting data on CoA’s antioxidant properties in aging studies?
- Redox coupling assays : Measure CoA’s interaction with glutathione and thioredoxin systems using NADPH/NADH oxidation-reduction ratios .
- Longitudinal designs : Track CoA levels and oxidative stress markers (e.g., 8-OHdG) in the same cohort over ≥5 years .
- Publication bias assessment : Use funnel plots to evaluate whether small studies reporting null effects remain unpublished .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N7O16P3S | |
Record name | Coenzyme A | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |
Record name | Coenzyme A | |
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CAS No. |
85-61-0 | |
Record name | Coenzyme A | |
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Record name | Coenzyme A | |
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Record name | Coenzyme A | |
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Record name | Coenzyme A | |
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Record name | COENZYME A | |
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Record name | Coenzyme A | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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